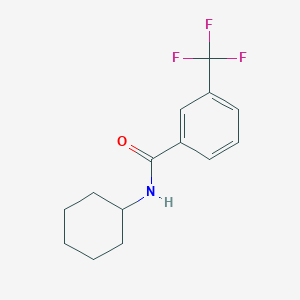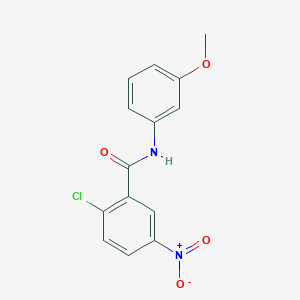![molecular formula C18H15N3O4 B5701637 2-{2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5701637.png)
2-{2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide, commonly known as DPI, is a potent inhibitor of protein kinase C (PKC). It is a synthetic compound that has been widely used in scientific research to investigate the role of PKC in various cellular processes.
作用机制
DPI inhibits 2-{2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide by binding to the catalytic domain of the enzyme. It prevents the phosphorylation of target proteins by this compound, leading to a downstream effect on cell signaling pathways. DPI has been shown to be a selective inhibitor of this compound, with minimal effects on other kinases.
Biochemical and Physiological Effects
DPI has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. DPI has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. In addition, DPI has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
DPI has several advantages for lab experiments. It is a potent and selective inhibitor of 2-{2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide, making it a valuable tool for studying the function of this compound in various cellular processes. DPI has also been shown to have minimal toxicity in vitro and in vivo. However, DPI has some limitations, including its low solubility in water and its potential for off-target effects.
未来方向
There are several future directions for research on DPI. One area of interest is the development of more potent and selective inhibitors of 2-{2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide. Another area of interest is the investigation of the role of this compound in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, the development of new delivery systems for DPI could enhance its efficacy and reduce its potential for off-target effects.
Conclusion
In conclusion, DPI is a potent inhibitor of this compound that has been widely used in scientific research to investigate the role of this compound in various cellular processes. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of DPI in scientific research has provided valuable insights into the function of this compound and its role in various diseases.
合成方法
DPI can be synthesized by the reaction of 2,5-dioxo-4-imidazolidinylideneacetamide with 2-chloromethylphenol followed by the reaction with N-phenylacetamide. The final product is obtained after purification by chromatography. The synthesis method has been optimized to obtain high yields and purity of DPI.
科学研究应用
DPI has been extensively used in scientific research to investigate the role of 2-{2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide in various cellular processes. This compound is a family of serine/threonine kinases that play a crucial role in cell signaling, gene expression, and cell proliferation. DPI has been shown to inhibit the activity of this compound in vitro and in vivo, making it a valuable tool for studying the function of this compound.
属性
IUPAC Name |
2-[2-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-16(19-13-7-2-1-3-8-13)11-25-15-9-5-4-6-12(15)10-14-17(23)21-18(24)20-14/h1-10H,11H2,(H,19,22)(H2,20,21,23,24)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLZBWOHZGUZMY-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=C3C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2/C=C/3\C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(2,4-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5701577.png)
![3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide](/img/structure/B5701583.png)


![3-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5701615.png)
![2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5701623.png)
![4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5701630.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5701632.png)
![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5701651.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5701667.png)

![N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5701681.png)
